molecular formula C4H7NO4 B12056341 dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate

dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate

Cat. No.: B12056341
M. Wt: 140.15 g/mol
InChI Key: CKLJMWTZIZZHCS-IAAZBAKNSA-N
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Description

Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate typically involves the use of deuterated reagents and solvents. One common method is the reductive deuteration of nitriles using sodium-mediated electron transfer reactions. This process involves the use of sodium dispersions and deuterated ethanol (EtOD-d1) to achieve high yields of the desired deuterated amines .

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuteration processes. These processes can include the direct high-temperature deuteration of metals with deuterium gas or the catalytic deuteration of organic compounds. The choice of method depends on the specific compound and desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated carboxylic acids or other oxidized products.

    Reduction: Reductive deuteration can be used to introduce deuterium atoms into the compound.

    Substitution: Deuterium atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dispersions, deuterated solvents (such as deuterated ethanol), and various catalysts. Reaction conditions can vary, but they often involve elevated temperatures and pressures to facilitate the incorporation of deuterium .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive deuteration of nitriles can yield α,α-dideuterio amines, while oxidation reactions can produce deuterated carboxylic acids .

Scientific Research Applications

Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate has several scientific research applications, including:

    Chemistry: Used as a deuterated internal standard in mass spectrometry for the quantitative analysis of complex mixtures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in deuterated drugs, which can have improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.

    Industry: Utilized in the synthesis of deuterated agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate involves the incorporation of deuterium atoms into various molecular targets. Deuterium atoms can alter the chemical and physical properties of the compound, leading to changes in its reactivity, stability, and interactions with other molecules. These changes can affect the compound’s behavior in biological systems and its efficacy as a drug or chemical reagent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate include other deuterated amino acids and their derivatives. Examples include:

  • Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)propanoate
  • Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)pentanoate

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the precise incorporation of deuterium atoms. This unique isotopic labeling can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs in biological systems .

Properties

Molecular Formula

C4H7NO4

Molecular Weight

140.15 g/mol

IUPAC Name

dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD4

InChI Key

CKLJMWTZIZZHCS-IAAZBAKNSA-N

Isomeric SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)O[2H])N([2H])[2H]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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